Boc-D-1-Nal-OH
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Overview
Description
Boc-D-1-Nal-OH: Boc-3-(1-naphthyl)-D-alanine , is a derivative of alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .
Mechanism of Action
- Boc-D-1-Nal-OH is a building block used in peptide synthesis . However, specific primary targets for this compound are not widely documented. It’s essential to recognize that this compound serves as a precursor for more complex peptide structures rather than having direct biological targets.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Boc-D-1-Nal-OH typically involves the protection of the amino group of D-1-naphthylalanine with a Boc group. This can be achieved by reacting D-1-naphthylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions: : Boc-D-1-Nal-OH primarily undergoes reactions typical of amino acids and Boc-protected compounds. These include:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: HATU or EDC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
Deprotection: D-1-naphthylalanine.
Coupling: Peptides containing the D-1-naphthylalanine residue.
Scientific Research Applications
Boc-D-1-Nal-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Boc-D-2-Nal-OH: Similar to Boc-D-1-Nal-OH but with the naphthyl group in the 2-position.
Boc-D-Trp-OH: Boc-protected tryptophan.
Boc-D-Phe-OH: Boc-protected phenylalanine.
Uniqueness: : this compound is unique due to the presence of the 1-naphthyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370341 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76932-48-4 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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